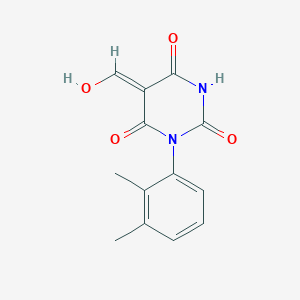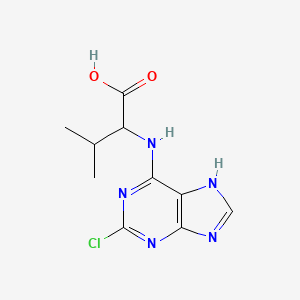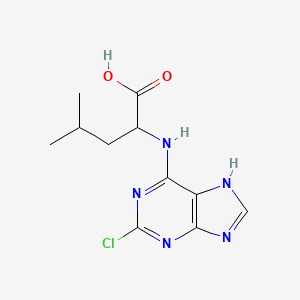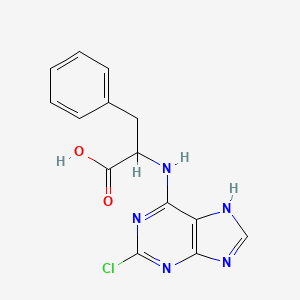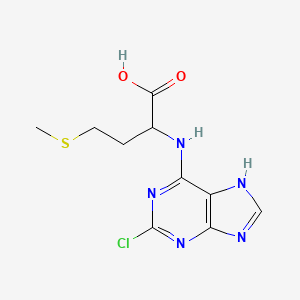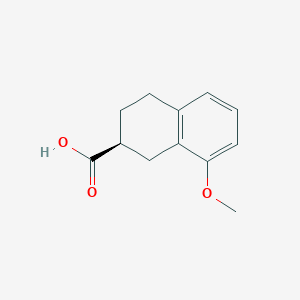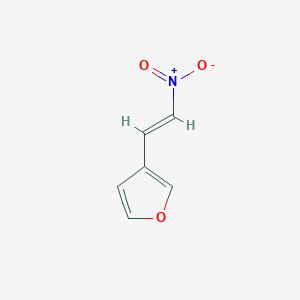
(E)-3-(2-nitrovinyl)furan
Übersicht
Beschreibung
“(E)-3-(2-nitrovinyl)furan” is a chemical compound with the CAS number 122016-40-4 . It is also known by its molecular formula, C6H5NO3 .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-nitrovinyl)furan” is based on its molecular formula, C6H5NO3 . The exact structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
“(E)-3-(2-nitrovinyl)furan” has a molar mass of 139.11 and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 100-102 °C, and its predicted boiling point is 230.9±15.0 °C .Wissenschaftliche Forschungsanwendungen
Enhancement of Antibiotic Efficacy : (E)-3-(2-nitrovinyl)furan has been found to enhance the effectiveness of certain antibiotics against bacteria such as Escherichia coli. It exhibits synergistic interactions with antibiotics like amoxicillin and ciprofloxacin, potentially by increasing the generation of reactive oxygen species and oxidative stress in bacterial cells (Ajiboye, 2018).
Oxidative Stress Induction in Bacteria : Research has shown that (E)-3-(2-nitrovinyl)furan induces oxidative stress in bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This is evident from elevated levels of superoxide anion radicals and nitric oxides, along with increased antioxidant enzyme activities (Ajiboye et al., 2016).
Antibacterial Activity and Chemical Stability : The compound has been found to be effective against a range of bacteria, including Gram-positive and Gram-negative strains. Additionally, its chemical stability can be improved through the formation of inclusion complexes with cyclodextrins, which has implications for pharmaceutical formulations (Ruz et al., 2012).
Toxicity in Mammalian Cells : Studies have also explored the toxic effects of (E)-3-(2-nitrovinyl)furan on mammalian cells. For example, it has been shown to promote the oxidation of cellular proteins, lipids, and DNA in the liver and kidney of male rats, indicating its potential toxicity (Ajiboye et al., 2015).
Anticoccidial Activity : A QSAR study identified (E)-3-(2-nitrovinyl)furan as a promising drug for the treatment of coccidiosis, a parasitic disease in poultry. This indicates its potential application in veterinary medicine (González-Díaz et al., 2007).
Eigenschaften
IUPAC Name |
3-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXKFWNFUMXOD-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878873 | |
| Record name | 3-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-nitrovinyl)furan | |
CAS RN |
53916-74-8 | |
| Record name | 3-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7947224.png)
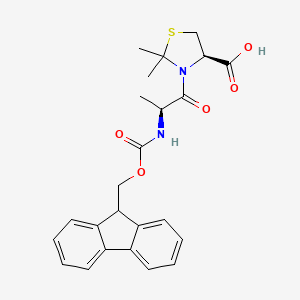
![(4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7947245.png)
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)

